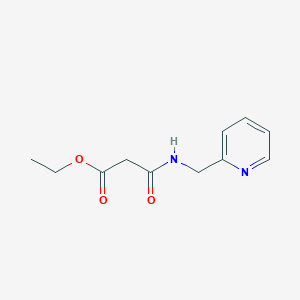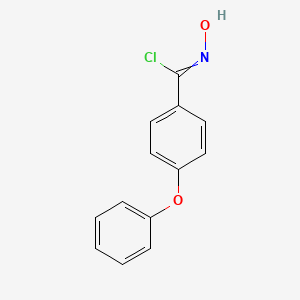![molecular formula C10H11NO3 B13680627 5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
5,6-Dimethoxy-3-methylbenzo[c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-3-methylbenzo[c]isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a methyl group at the 3 position on the benzo[c]isoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3-methylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection of hydroxyl groups, oxidation, and olefination . Another approach involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available and inexpensive starting materials, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .
科学的研究の応用
Chemistry: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. Isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its derivatives are being investigated for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials .
作用機序
The mechanism of action of 5,6-Dimethoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
類似化合物との比較
- 3-Methylbenzo[c]isoxazole
- 5,6-Dimethoxybenzo[c]isoxazole
- 3,5-Dimethylisoxazole
Comparison: 5,6-Dimethoxy-3-methylbenzo[c]isoxazole is unique due to the presence of both methoxy and methyl groups on the isoxazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Methylbenzo[c]isoxazole lacks the methoxy groups, which can significantly alter its reactivity and biological activity. Similarly, 5,6-Dimethoxybenzo[c]isoxazole does not have the methyl group, affecting its overall properties .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
5,6-dimethoxy-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3 |
InChIキー |
MEMVKRHLVAOIEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=CC2=NO1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


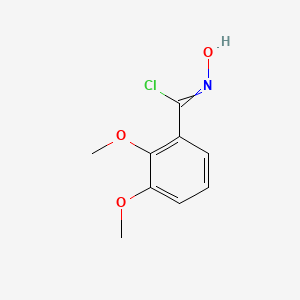

![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
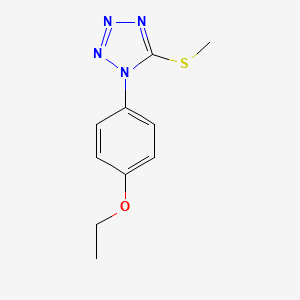

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
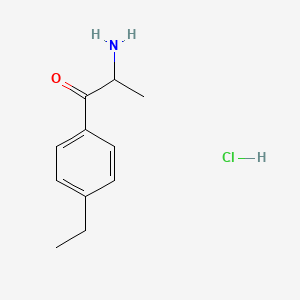


![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)
